Fungisterol

Übersicht

Beschreibung

Fungal metabolites exhibit a wide array of chemical structures and biological activities, making them of significant interest in various scientific fields, including organic chemistry and pharmacology. Compounds such as sesterterpenoids, derived from fungi, showcase the diversity and complexity of fungal secondary metabolites.

Synthesis Analysis

Fungal metabolites like sesterterpenoids are biosynthesized through complex pathways involving the cyclization of dimethyl allyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) as structural units. These processes are catalyzed by sesterterpene synthases, which are capable of performing both chain elongation and cyclization reactions, indicating the enzymatic versatility present within fungi for generating diverse molecular structures (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structures of fungal metabolites are characterized by a wide range of skeletal variations, from simple linear chains to complex cyclic skeletons. For instance, sesterterpenoids often possess unique and highly intricate structures, such as spirotricyclic components or unprecedented cyclic skeletons, which are elucidated through spectral data and synthetic derivatives (Renner, Jensen, & Fenical, 2000).

Chemical Reactions and Properties

Fungal metabolites undergo various chemical reactions, including oxidation, reduction, and cyclization, significantly influenced by their molecular structures. For example, the biosynthesis of sesterterpenoids involves multiple steps of hydride shifts and C-C bond migrations, leading to complex ring systems (Okada et al., 2016).

Physical Properties Analysis

The physical properties of fungal metabolites, such as solubility, melting points, and optical rotation, are closely related to their molecular structures. These properties are essential for understanding the behavior of these compounds in various environments and for their isolation and purification from fungal cultures.

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical reagents, stability under various conditions, and interactions with biological molecules, are key to determining the potential applications of fungal metabolites. For example, the presence of functional groups like epoxides in sesterterpenoids can confer significant biological activities, including antimicrobial and antitumoral effects (Jia Li & Strobel, 2001).

Wissenschaftliche Forschungsanwendungen

Rolle in der Pflanzenstressantwort

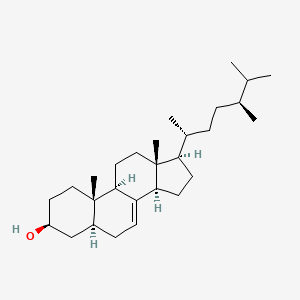

Sterole, einschließlich Fungisterol, spielen eine entscheidende Rolle bei der Reaktion von Pflanzen auf abiotischen Stress . Sie sind integrale Bestandteile der Membranlipid-Doppelschicht und an vielen Prozessen beteiligt, die in Pflanzen stattfinden, von der Regulierung des Wachstums und der Entwicklung bis hin zur Stressresistenz . Sie tragen zur Aufrechterhaltung der Membranhomöostase bei, was eine der Hauptfunktionen von Sterolen in Pflanzenzellen ist .

Rolle im Pilzwachstum und der -entwicklung

This compound, hauptsächlich als Ergosterol bezeichnet, ist ein wichtiger und spezifischer Bestandteil der Pilzzellmembran . Es ist essentiell für das Pilzwachstum und die -entwicklung und wurde weit verbreitet als Marker zur Beurteilung der Pilzbiomasse verwendet .

Vorläufer für Steroid-Medikamente

Ergosterol, einschließlich this compound, ist ein direkter Vorläufer für Steroid-Medikamente . Es hat breite Anwendung als wichtiger Vorläufer für die Entwicklung neuer Krebs- und HIV-Medikamente .

Rolle bei der Kälteakklimatisierung in Pflanzen

Sterolglykosyltransferasen, die die Übertragung von Kohlenhydratmolekülen auf den Sterolkern katalysieren, was zu Sterolglykosiden (SGs) und acylierten Sterolglykosiden (ASGs) führt, sind ein vielversprechendes Forschungsthema in Bezug auf die Rolle von Sterolen, einschließlich this compound, bei der Kälteakklimatisierung .

Rolle bei entzündungsfördernden Mediatoren

Ein neues Sterol, Δ8(14)-Ergostenol, wurde entdeckt, und seine Glykoside wurden synthetisiert und als effizienter in Bezug auf die Synthese oder entzündungshemmende Aktivität befunden . Unter diesen synthetischen Glykosiden hemmte Galactosyl-Ergostenol die Expression von entzündungsfördernden Mediatoren in TNF-α-stimulierten fibroblastenähnlichen Synoviozyten (FLS) und TNF-α-induzierten Matrixmetalloproteinasen (MMPs) und Kollagen-Typ-II-A1-Abbau in menschlichen Chondrozyten . Dies deutet auf das neue Galactosyl-Ergostenol als Behandlungskandidaten für Arthritis hin .

Rolle bei der Anpassung an Stress in Pilzen

Ergosterol, einschließlich this compound, ist nicht nur essentiell für das Pilzwachstum und die -entwicklung, sondern auch sehr wichtig für die Anpassung an Stress in Pilzen .

Wirkmechanismus

Target of Action

Fungisterol, also known as gamma-Ergostenol, is a sterol that plays a crucial role in the composition of the fungal cell membrane . It is essential for fungal growth and development and is very important for adaptation to stress in fungi .

Mode of Action

This compound interacts with its targets by being an integral part of the fungal cell membrane. It helps regulate cell membrane fluidity and permeability, and influences the activity of membrane-bound enzymes .

Biochemical Pathways

The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of this compound content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in this compound biosynthesis .

Pharmacokinetics

As sterols are insoluble, the intracellular transport of this compound in cells requires transporters .

Result of Action

The presence of this compound in the fungal cell membrane is vital for the survival and growth of the fungus. It contributes to the structural integrity of the cell membrane and plays a role in the fungus’s ability to adapt to stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ergosterol biosynthesis pathway in fungi can be regulated by environmental factors . Additionally, sterols in plants have been found to play a role in defense reactions to environmental factors such as UV radiation, cold, and drought stress .

Safety and Hazards

Zukünftige Richtungen

There is a need to conduct long-term field experiments to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars . Future directions for successful secondary metabolite bioprospecting from endophytic fungi are also being explored .

Eigenschaften

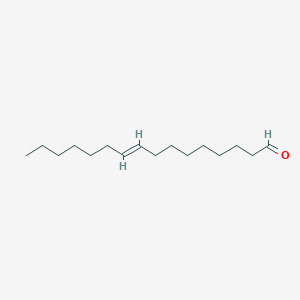

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBZUWUTZUUCP-ZRKHGVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026572 | |

| Record name | 5-alpha-Ergost-7-en-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

516-78-9 | |

| Record name | Δ7-Campesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Ergostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Ergost-7-en-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-ergost-7-en-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-ERGOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6JVX97IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

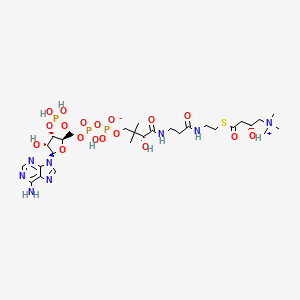

![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)